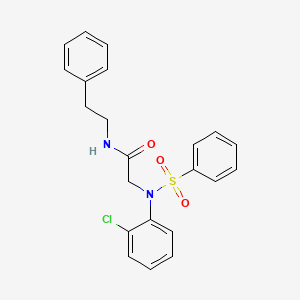
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride, also known as FE-β-CCE, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a tool for investigating the role of GABA receptors in the brain and its potential therapeutic applications.
Mechanism of Action
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE acts as a competitive antagonist of the GABA receptor, which is an inhibitory neurotransmitter in the brain. By blocking the GABA receptor, this compoundβ-CCE increases the excitability of neurons and enhances the release of other neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compoundβ-CCE has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity, induce seizures, and impair cognitive function in animal models. This compoundβ-CCE has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE is a useful tool for investigating the role of GABA receptors in the brain. Its selective antagonistic effect on GABA receptors allows researchers to study the specific effects of GABA receptor modulation without interfering with other neurotransmitter systems. However, this compoundβ-CCE has some limitations in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in long-term studies. Additionally, this compoundβ-CCE can induce seizures at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE. One potential area of study is the role of GABA receptors in drug addiction and withdrawal. This compoundβ-CCE has been shown to modulate the release of dopamine, which is a key neurotransmitter involved in addiction. Another potential area of study is the development of more potent and selective GABA receptor antagonists based on the structure of this compoundβ-CCE. Finally, there is a need for further research on the long-term effects of this compoundβ-CCE on cognitive function and behavior.
Synthesis Methods
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE can be synthesized by reacting 2-fluorobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compoundβ-CCE.
Scientific Research Applications
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE is widely used in scientific research as a selective GABA receptor antagonist. It has been used to investigate the role of GABA receptors in various physiological and pathological conditions such as anxiety, epilepsy, and drug addiction. This compoundβ-CCE has also been used to study the effect of GABA receptor modulation on cognitive function and memory.
properties
IUPAC Name |
2-morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBUHAGCXYJBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-benzodioxol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5018977.png)
![N-({[2-(dimethylamino)ethyl]amino}carbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B5018983.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)



![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)

![3-nitro-5-[3-(3-nitrophenyl)-2-triazen-1-yl]benzoic acid](/img/structure/B5019043.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5019051.png)
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
